molecular formula C7H5BrN2S B13027848 2-Bromo-6-thiocyanato-phenylamine

2-Bromo-6-thiocyanato-phenylamine

Cat. No.: B13027848
M. Wt: 229.10 g/mol
InChI Key: YEDPXDUGKNQOKI-UHFFFAOYSA-N
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Description

2-Bromo-6-thiocyanato-phenylamine is an organic compound with the molecular formula C7H5BrN2S. It is a derivative of phenylamine, where the bromine and thiocyanate groups are substituted at the 2 and 6 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-thiocyanato-phenylamine typically involves a multi-step process. One common method includes the nitration of phenylamine to introduce a nitro group, followed by reduction to convert the nitro group to an amine. Subsequent bromination introduces the bromine atom at the desired position. Finally, thiocyanation is performed to introduce the thiocyanate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-thiocyanato-phenylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-thiocyanato-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-thiocyanato-phenylamine involves its interaction with various molecular targets. The bromine and thiocyanate groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-thiocyanato-phenylamine
  • 2-Bromo-6-chlorophenylamine
  • 2-Bromo-6-fluorophenylamine

Uniqueness

2-Bromo-6-thiocyanato-phenylamine is unique due to the presence of both bromine and thiocyanate groups at specific positions on the phenyl ring. This unique substitution pattern imparts distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

(2-amino-3-bromophenyl) thiocyanate

InChI

InChI=1S/C7H5BrN2S/c8-5-2-1-3-6(7(5)10)11-4-9/h1-3H,10H2

InChI Key

YEDPXDUGKNQOKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)SC#N

Origin of Product

United States

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